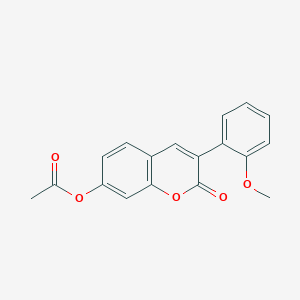

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

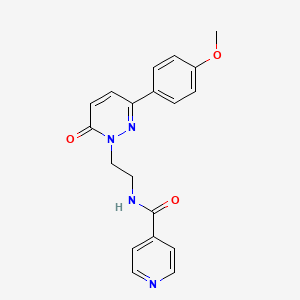

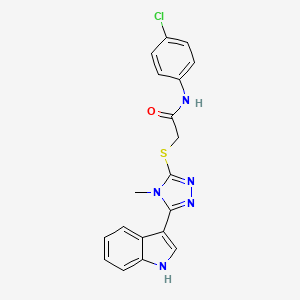

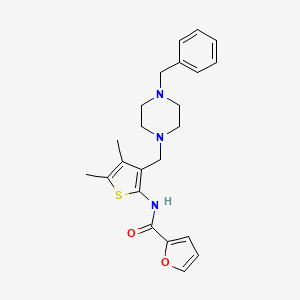

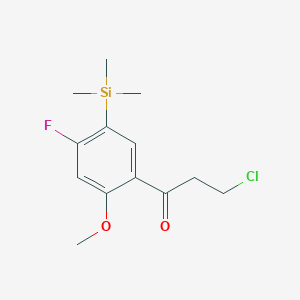

The compound “3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The 2-methoxyphenyl group and the acetate group are attached to the coumarin core .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the coumarin core, which is a planar molecule . The methoxyphenyl and acetate groups may introduce some steric hindrance .

Chemical Reactions Analysis

The compound, like other coumarins, may undergo reactions such as hydrolysis, reduction, and various types of substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the methoxyphenyl and acetate groups may affect its solubility, melting point, and boiling point .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Synthesis of Thiazolidin-4-ones: A study demonstrated the synthesis of various compounds based on 2H-chromen-4-yl-acetic acid, which could be relevant to the synthesis and derivatization of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. These compounds were to be evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

- Novel Synthesis Approaches: A new approach towards the synthesis of previously unknown chromen-3-yl acetic acid derivatives, sharing a structural similarity to the compound , was described. This involved multicomponent condensation, underlining the versatility of chromen derivatives in chemical synthesis (Lichitsky et al., 2021).

Biological and Medicinal Applications

- Antibacterial Effects: Research into 4-hydroxy-chromen-2-one derivatives, which are structurally related to the compound , indicated significant antibacterial activity. This suggests potential antibacterial applications for similar compounds (Behrami & Dobroshi, 2019).

- Antineoplastic Activity: Compounds structurally related to 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate showed promising antineoplastic activities. This underscores the potential of similar compounds in cancer research and therapy (Gašparová et al., 2013).

Chemical Synthesis and Characterization

- Polystyrene-Supported Catalysts: Studies on novel polystyrene-supported catalysts for the synthesis of Warfarin analogues, involving chromen-2-one derivatives, reflect the compound's relevance in advanced synthesis techniques (Alonzi et al., 2014).

- Suzuki Cross-Coupling Reactions: The use of 2H-chromen derivatives in palladium-catalyzed Suzuki cross-coupling reactions, as demonstrated in a study, highlights the compound's role in creating diverse chemical structures (Rajale et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(2-methoxyphenyl)-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRRHCFKRNZNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Bromophenyl)-3-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2464247.png)

![N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)

![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)

![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)

![N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2464257.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2464264.png)